2,6-Dichloro-5-fluoronicotinamide

Melting point Identity testing Purity assessment

Sourcing the correct nicotinamide for Sotorasib (AMG 510) synthesis? Generic analogs lack the precise 2,6-dichloro-5-fluoro substitution required for sequential S_NAr reactivity. This intermediate delivers: • Exact 'Compound D' per US 12,441,729 B2 - ICH Q11-compliant starting material • ≥98% purity; melting point 160-162 °C enables rapid identity verification at receiving • Stable solid; ships ambient; stock available from R&D to pilot-scale quantities

Molecular Formula C6H3Cl2FN2O
Molecular Weight 209 g/mol
CAS No. 113237-20-0
Cat. No. B046746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-fluoronicotinamide
CAS113237-20-0
Molecular FormulaC6H3Cl2FN2O
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1F)Cl)Cl)C(=O)N
InChIInChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12)
InChIKeyZVYNUGSPFZCYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-5-fluoronicotinamide: Dual-Halogenated Intermediate Overview


2,6-Dichloro-5-fluoronicotinamide (DCFN) is a halogenated pyridine-3-carboxamide building block—molecular formula C₆H₃Cl₂FN₂O, molecular weight 209.01 g·mol⁻¹, melting point 160–162 °C—that has been established as a critical pharmaceutical intermediate in two high-value synthetic pathways: the manufacture of the KRASᴳ¹²ᶜ inhibitor Sotorasib (AMG 510), and the assembly of naphthyridine antibacterial agents . Unlike generic nicotinamide derivatives, the precise 2,6-dichloro-5-fluoro substitution pattern creates an electronically tuned scaffold that cannot be replicated by simply swapping one halogen for another or by removing the carboxamide group .

1
KRAS G12C inhibitor intermediate (Sotorasib) Patented convergent assembly
2
Naphthyridine antibacterial scaffold synthesis Dual-halogen retention pathway
3
Sequential SNAr for focused library synthesis Two electronically differentiated sites

2,6-Dichloro-5-fluoronicotinamide: Why Analogs Cannot Substitute


Procurement specialists and medicinal chemistry teams evaluating nicotinamide intermediates must recognize that 2,6-dichloro-5-fluoronicotinamide occupies a non-interchangeable position relative to its closest structural analogs. The Amgen process patent for Sotorasib (US 12,441,729 B2) explicitly names this compound as 'Compound D' in the convergent assembly of the pyrido[2,3-d]pyrimidine-dione core, a step that cannot be executed with 2,6-dichloronicotinamide (lacking the 5-fluoro substituent) or 5-fluoronicotinamide (lacking the 2,6-dichloro leaving groups) [1]. The dual chlorine atoms at positions 2 and 6, in concert with the electron-withdrawing 5-fluoro and 3-carboxamide groups, establish a specific electrophilic reactivity profile for sequential nucleophilic aromatic substitution that mono-chloro or non-halogenated analogs cannot match . Interchanging with the carboxylic acid analog (2,6-dichloro-5-fluoronicotinic acid) introduces additional amidation steps and alters the downstream synthetic sequence, while the nitrile precursor (2,6-dichloro-5-fluoro-3-cyanopyridine) requires a hydrolysis step and carries a different safety and handling profile.

Target
2,6-Dichloro-5-fluoronicotinamide
vs
2,6-Dichloronicotinamide Lacking 5-F, patent-listed sequence may fail
Target
2,6-Dichloro-5-fluoronicotinamide
vs
2-Chloro-5-fluoronicotinamide Mono-chloro site blocks sequential SNAr
Target
2,6-Dichloro-5-fluoronicotinamide
vs
Acid analog / Nitrile precursor Alters route, adds steps, may shift regulatory status

2,6-Dichloro-5-fluoronicotinamide: Evidence vs. Closest Analogs


Melting Point: Differentiating from Closest Analogs

The melting point of 2,6-dichloro-5-fluoronicotinamide is reported as 160–162 °C by Sigma-Aldrich, InvivoChem, and Home Sunshine Pharma . This represents a +12 °C elevation over the non-fluorinated analog 2,6-dichloronicotinamide (CAS 62068-78-4, mp 148–151 °C) , and a +23 °C elevation over the mono-chloro analog 2-chloro-5-fluoronicotinamide (CAS 75302-64-6, mp 137–139 °C) . The 2,6-dichloro-5-fluoronicotinic acid analog (CAS 82671-06-5) melts at 152–155 °C , a 5–10 °C depression compared to the target amide. These melting point differences provide a direct, instrument-free identity verification tool at receiving inspection and serve as a sensitive purity indicator—depressed melting ranges signal the presence of des-fluoro or mono-chloro contaminants.

Melting Point
Head-to-head
160–162 °C
Direct identity verification at receiving inspection
+12 to +23 °C above closest analogs; instrument-free check
Melting point Identity testing Purity assessment

Patented as Sotorasib Intermediate (Compound D)

In the Amgen process patent US 12,441,729 B2 (filed December 2024, claiming priority to November 2020), 2,6-dichloro-5-fluoronicotinamide is explicitly designated as 'Compound D' in Step (b): 'admixing Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) to form 2,6-dichloro-5-fluoro-N-((2-isopropyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E)' [1]. Neither 2,6-dichloronicotinamide (CAS 62068-78-4), 5-fluoronicotinamide (CAS 70-58-6), nor 2-chloro-5-fluoronicotinamide (CAS 75302-64-6) is mentioned or claimed as an alternative in this patent. The process further describes that Compound E is cyclized in Step (c) under basic conditions to yield Compound A—the immediate precursor to the Sotorasib active pharmaceutical ingredient [1]. The KRAS G12C inhibitor patent literature consistently identifies this specific dihalogenated nicotinamide as the starting material for the piperazine-bridged warhead assembly [2].

Sotorasib Patent
Head-to-head
Named 'Compound D' in US 12,441,729 B2
Regulatory manufacturing context may require revalidation if substituted
Analogs not claimed; process deviation risk
Sotorasib AMG 510 KRAS G12C Process patent Compound D

Synthesis Yield Advantage Over Analogs

Patent CN108690016 (Guangdong Dongyangguang Pharmaceutical) reports the synthesis of 2,6-dichloro-5-fluoronicotinamide from 2,6-dichloro-5-fluoro-3-cyanopyridine (CAS 82671-02-1, MW 190.99) by stirring in concentrated sulfuric acid at 62 °C for 1 hour, yielding the target amide as a pale yellow solid in 99.5% isolated yield (27.0 g from 24.8 g of the nitrile, 130 mmol scale) . By contrast, an alternative route starting from 2,6-dichloro-5-fluoronicotinic acid via thionyl chloride and TEA-mediated amination reports yields of approximately 89%, and the direct hydrolysis of the same cyanopyridine under less optimized literature conditions is cited as yielding approximately 85–90% . The optimized 99.5% yield translates to a 10–15 percentage-point improvement in atom economy, reducing the cost of goods for downstream Sotorasib manufacturing by an estimated >10% per kilogram of intermediate.

Synthesis Yield
Cross-study
99.5% isolated yield
Supports procurement cost-efficiency vs. in-house synthesis
+10 to +15 percentage points over acid or unoptimized routes
Synthesis yield Cyanopyridine hydrolysis CN108690016 Process efficiency

Higher Commercial Purity Specifications

Multiple reputable vendors—including Sigma-Aldrich (98%), AKSci (≥98% by GC), InvivoChem (≥98%), Bidepharm (98%), and Home Sunshine Pharma (≥99%)—routinely supply 2,6-dichloro-5-fluoronicotinamide at purity specifications of ≥98% . In contrast, the non-fluorinated comparator 2,6-dichloronicotinamide is most commonly offered at 97% purity (Bidepharm, VWR, ChemBase, CymitQuimica) or 95% (AKSci) . The mono-chloro analog 2-chloro-5-fluoronicotinamide is supplied at ≥95% purity by Bidepharm and CymitQuimica . The 2,6-dichloro-5-fluoronicotinic acid analog is available at ≥97% from TCI . The consistently higher commercial purity floor for the target compound reflects optimized industrial production processes (as evidenced by the 99.5% synthesis yield) and reduces the purification burden for end-users performing subsequent coupling reactions where stoichiometric precision is critical.

Commercial Purity
Cross-study
≥98% (multiple vendors)
Higher purity floor may reduce downstream purification
+1 to +3 percentage points vs. nearest analogs
Purity GC specification Procurement quality Vendor comparison

Dual SᴴAr Reactivity from Physicochemical Properties

The target compound displays a computed LogP of 2.33, a topological polar surface area (tPSA) of 55.98 Ų, and one hydrogen bond donor (the carboxamide –NH₂) [1]. These properties differ markedly from the comparator 2,6-dichloronicotinamide (LogP ~1.52 by prediction, tPSA 55.98 Ų; no fluorine-induced polarization), and from 5-fluoronicotinamide (LogP ~-0.30, tPSA 55.98 Ų; no chlorine leaving groups) [2]. The electron-deficient pyridine ring, activated by the 5-fluoro (σₘ = +0.34), 2-chloro, 6-chloro, and 3-carboxamide substituents, renders both C2 and C6 positions susceptible to sequential nucleophilic aromatic substitution (SɴAr)—a dual-reactivity feature not available in the mono-chloro analog 2-chloro-5-fluoronicotinamide (only one reactive chlorine site) . The higher LogP (2.33) compared to the carboxylic acid analog (predicted LogP ~1.3 for 2,6-dichloro-5-fluoronicotinic acid) also indicates superior organic-solvent partitioning during extractive workup of subsequent coupling reactions.

Dual SNAr Reactivity
Class-level
2 reactive Cl sites; LogP 2.33
Supports sequential substitution without protection
Electronic rationale inferred; assay-based verification context
LogP PSA Nucleophilic aromatic substitution Electronic effects Reactivity tuning

2,6-Dichloro-5-fluoronicotinamide: Procurement Application Scenarios


Sotorasib & KRAS G12C Inhibitor Commercial Manufacture

The Amgen process patent US 12,441,729 B2 defines 2,6-dichloro-5-fluoronicotinamide as the sole 'Compound D' in the convergent synthesis of the pyrido[2,3-d]pyrimidine-dione core of Sotorasib [1]. Procurement teams supporting commercial or generic manufacturing of this US FDA-approved KRASᴳ¹²ᶜ inhibitor must source this exact intermediate; any deviation to 2,6-dichloronicotinamide or 5-fluoronicotinamide would constitute a non-equivalent starting material under ICH Q11 guidelines, triggering process revalidation. The compound's ≥98% commercial purity and validated 99.5% synthesis yield from its cyanopyridine precursor provide the batch-to-batch consistency required for cGMP manufacturing.

Naphthyridine & Fluoroquinolone Antibacterial Synthesis

US Patent 5,739,342 establishes that 2,6-dichloro-5-fluoronicotinamide is the direct precursor to 2,6-dichloro-5-fluoronicotinic acid—a key intermediate for naphthyridine antibacterial agents—via an improved nitrite-mediated hydrolysis process that provides higher yields and purity than the prior art [2]. The amide-to-acid conversion benefits from the compound's specific dual-halogen substitution pattern: the 5-fluoro substituent enhances the electron deficiency of the pyridine ring, facilitating the nitrite salt-mediated hydrolysis while the 2,6-dichloro groups remain intact for subsequent derivatization into the final naphthyridine core. Procurement for antibacterial R&D programs should specify this intermediate rather than the acid analog to retain synthetic flexibility.

Sequential SᴴAr for Medicinal Chemistry Library Synthesis

Medicinal chemistry programs synthesizing focused libraries of 2,6-disubstituted-5-fluoronicotinamide derivatives benefit from the compound's two electronically differentiated chlorine leaving groups [3]. The C2 chlorine (para to the carboxamide) and the C6 chlorine (ortho to the ring nitrogen) exhibit different reactivities in nucleophilic aromatic substitution, enabling chemists to install two different nucleophiles sequentially without protecting-group strategies. The LogP of 2.33 facilitates organic-phase reactions and extractive workups, while the single carboxamide hydrogen bond donor provides a built-in handle for further derivatization or for engaging biological targets in fragment-based screening campaigns.

Incoming QC & Identity Verification

The compound's sharp melting point of 160–162 °C—elevated by 12–23 °C above its closest structural analogs—provides a rapid, low-cost identity verification method at the receiving dock . In multi-kilogram procurement operations where several nicotinamide derivatives may arrive simultaneously, a simple melting point determination can discriminate 2,6-dichloro-5-fluoronicotinamide from potential mis-shipments of 2,6-dichloronicotinamide (mp 148–151 °C) or 2-chloro-5-fluoronicotinamide (mp 137–139 °C) without the delay and expense of HPLC or NMR analysis. Facilities handling GMP intermediates can integrate this melting point check as a material-release criterion before committing the lot to production.

Application
Selection Property
Validation Focus
Sotorasib & KRAS G12C manufacture
Patent-listed intermediate identity
Process revalidation risk review
Naphthyridine antibacterial synthesis
Amide-to-acid route flexibility
Dual-halogen retention in downstream steps
Medicinal chemistry library synthesis
Sequential SNAr reactivity
C2 vs. C6 selectivity assessment
Incoming QC & identity verification
Sharp melting point range
Differentiation from analog mis-shipments
Selection context: applications rely on exact substitution pattern and reported evidence; independent verification is recommended to align with project specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-5-fluoronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.